Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate
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Overview
Description
Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate is a complex organic compound with the molecular formula C16H12Cl2LiN5O3S It is known for its unique structure, which includes a pyrazole ring and a dichlorobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-diazonium salt with 2,5-dichlorobenzenesulfonic acid . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate .
Chemical Reactions Analysis
Types of Reactions
Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The dichlorobenzenesulfonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzenesulfonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate
- Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonic acid
- Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate monolithium salt
Uniqueness
The uniqueness of lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate lies in its specific structural features, such as the presence of both a pyrazole ring and a dichlorobenzenesulfonate group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonate, also known by its CAS number 52236-73-4, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a lithium cation associated with a complex anion that includes a pyrazole moiety. The presence of chlorinated benzene and sulfonate groups contributes to its physicochemical properties, which may influence its biological activity.
Research indicates that compounds containing pyrazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The lithium ion itself is known for its mood-stabilizing effects in psychiatric disorders, while the pyrazole derivative may contribute additional pharmacological properties.
Key Mechanisms:
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.
- Anti-inflammatory Effects : Molecular docking studies have indicated potential anti-inflammatory activities, suggesting that it may inhibit pathways involved in inflammation .
- Anticancer Potential : Some derivatives related to this compound have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer models .
1. Antioxidant and Anti-inflammatory Activities
A study employing molecular docking techniques highlighted the compound's potential as an antioxidant and anti-inflammatory agent. The docking results suggested that the compound could effectively bind to target proteins involved in oxidative stress responses .
2. Anticancer Evaluation
In vitro studies have demonstrated that related pyrazole compounds can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer). The mechanism appears to involve apoptotic pathways triggered by the compounds .
Data Table: Summary of Biological Activities
Properties
CAS No. |
52236-73-4 |
---|---|
Molecular Formula |
C16H12Cl2LiN5O3S |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
lithium;4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C16H13Cl2N5O3S.Li/c1-9-15(16(19)23(22-9)10-5-3-2-4-6-10)21-20-13-7-12(18)14(8-11(13)17)27(24,25)26;/h2-8H,19H2,1H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
DYAUAABGDBUCRB-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=NN(C(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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